2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine

Description

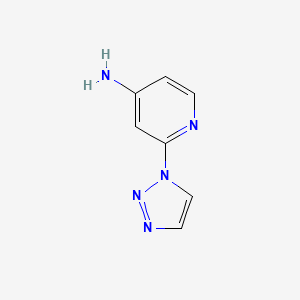

2-(1H-1,2,3-Triazol-1-yl)pyridin-4-amine is a heterocyclic compound featuring a pyridine ring substituted with an amine group at the 4-position and a 1,2,3-triazole moiety at the 2-position. The pyridine ring enhances solubility in polar solvents and provides a platform for further functionalization.

Properties

Molecular Formula |

C7H7N5 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(triazol-1-yl)pyridin-4-amine |

InChI |

InChI=1S/C7H7N5/c8-6-1-2-9-7(5-6)12-4-3-10-11-12/h1-5H,(H2,8,9) |

InChI Key |

MUPOQIZIMMTOKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N)N2C=CN=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(1H-1,2,3-triazol-1-yl)pyridin-4-amine can be contextualized by comparing it to related heterocyclic compounds. Below is a detailed analysis:

Key Comparisons

Structural Diversity and Functionalization

- Triazole Positioning : Unlike aliphatic triazole derivatives (e.g., 3-(1H-1,2,3-triazol-1-yl)propan-1-amine ), the target compound’s triazole is directly conjugated to an aromatic pyridine ring, enhancing π-π stacking interactions in drug-receptor binding .

- Substituent Effects : Compounds like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine replace the triazole with a pyrazole ring, reducing hydrogen-bonding capacity but increasing steric bulk for selective kinase inhibition.

Synthetic Approaches

- Click Chemistry : The CuAAC method (e.g., used in estradiol-triazole hybrids ) is a high-yield route for triazole formation, though the target compound may require optimized conditions due to the pyridine’s electron-withdrawing effects.

- Nucleophilic Substitution : highlights Buchwald-Hartwig coupling for pyrazole-pyridine hybrids, suggesting alternative routes for triazole-pyridine systems with sensitive substituents.

Physicochemical Properties

- Solubility : The pyridine ring in the target compound improves aqueous solubility compared to purely aliphatic triazoles (e.g., 3-(1H-1,2,3-triazol-1-yl)propan-1-amine) .

- Melting Points : While data for the target compound is unavailable, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine has a melting point of 104–107°C , suggesting similar thermal stability for triazole-pyridine analogs.

Biological and Industrial Applications

- Drug Discovery : Triazole-pyridine hybrids are prevalent in kinase inhibitors (e.g., pyrazole derivatives ) and antimicrobial agents (e.g., phenyl-triazole-ethylamine compounds ).

- Materials Science : Aliphatic triazoles (e.g., 3-(1H-1,2,3-triazol-1-yl)propan-1-amine ) are used in polymer networks, whereas aromatic systems like the target compound may serve as ligands in coordination chemistry.

Research Findings and Challenges

- Synthesis Optimization : The low yield (17.9%) observed in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis underscores challenges in coupling reactions for nitrogen-rich heterocycles.

- Activity vs. Toxicity : Fluorinated triazole-pyridine derivatives (e.g., in ) exhibit enhanced bioactivity but may face metabolic stability issues.

- Crystallography : Structural data for such compounds are often resolved using SHELXL , though the evidence lacks direct crystallographic data for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.